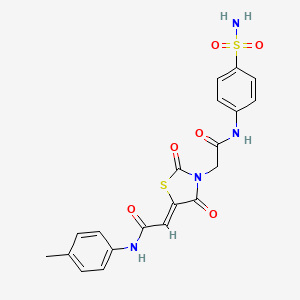

(Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide

Description

The compound (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide features a thiazolidinone core substituted with a sulfamoylphenyl group and a p-tolyl acetamide moiety. Its Z-configuration at the 5-ylidene position is critical for stereochemical interactions in biological systems. Thiazolidinones are well-known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

2-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O6S2/c1-12-2-4-13(5-3-12)22-17(25)10-16-19(27)24(20(28)31-16)11-18(26)23-14-6-8-15(9-7-14)32(21,29)30/h2-10H,11H2,1H3,(H,22,25)(H,23,26)(H2,21,29,30)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCYJHXNVQMEKF-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide typically involves multiple steps:

- **Formation of the Thiazolidine Ring

Biological Activity

The compound (Z)-2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidine core with multiple functional groups that are hypothesized to contribute to its biological activity. The presence of the sulfamoyl group is particularly noteworthy due to its known interactions with various biological targets.

Research indicates that thiazolidine derivatives often exert their effects through several mechanisms:

- PPARγ Activation : Many thiazolidines, including this compound, may activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .

- Anticancer Activity : Thiazolidin derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, studies have shown that certain thiazolidin compounds can trigger both extrinsic and intrinsic apoptotic pathways in HeLa cells .

- Antimicrobial Properties : Some derivatives exhibit antibacterial activity against Gram-positive bacteria, making them potential candidates for treating bacterial infections .

Antitumor Activity

A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidin-4-one derivatives against various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast). The results indicated that certain derivatives, particularly those structurally similar to our compound, exhibited significant antiproliferative effects with IC50 values lower than standard chemotherapeutics like irinotecan .

Antibacterial Activity

The compound's antibacterial properties were assessed through in vitro experiments against several bacterial strains. The results showed promising inhibition rates against Gram-positive bacteria, suggesting potential use as an antibiotic agent .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested for its ability to inhibit tumor growth in cultured human cancer cells. The study found that at specific concentrations, the compound significantly reduced cell viability and induced apoptosis .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the compound's effectiveness against Staphylococcus aureus. The results indicated a marked reduction in bacterial colonies when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Data Tables

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Therapeutic Potential and Limitations

- Advantages: The sulfamoylphenyl group in the target compound may improve pharmacokinetics (e.g., bioavailability, half-life) compared to non-sulfonamide analogs .

- Limitations: Thiazolidinones with bulky substituents (e.g., ) often face metabolic instability due to cytochrome P450-mediated oxidation .

Q & A

Q. What are the standard synthetic protocols for preparing (Z)-configured thiazolidinedione derivatives like this compound?

The synthesis typically involves condensation reactions under mild conditions. For example, a thiazolidinedione precursor (e.g., 5-arylidene-2,4-thiazolidinedione) is reacted with a chloroacetylated intermediate in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC, and the product is isolated by precipitation in water . Modifications to the arylidene or acetamide moieties can be achieved by varying aldehydes or substituted anilines during intermediate synthesis.

Q. Which spectroscopic methods are critical for characterizing this compound’s structure and purity?

- 1H/13C NMR : Essential for confirming the (Z)-configuration via coupling constants (e.g., vinyl proton signals at δ 7.2–7.5 ppm with J ≈ 12 Hz) and verifying substituent integration (e.g., p-tolyl methyl at δ 2.24 ppm) .

- IR Spectroscopy : Detects carbonyl stretches (e.g., 1680–1750 cm⁻¹ for thiazolidinedione and acetamide C=O groups) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching theoretical values) .

Q. How is the hypoglycemic or anticancer activity of this compound preliminarily evaluated?

In vitro assays include:

- α-Glucosidase/α-Amylase Inhibition : Measures IC₅₀ values using spectrophotometric methods (e.g., p-nitrophenyl glycoside hydrolysis) .

- Cell Viability Assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HepG2) to determine cytotoxicity .

- In vivo studies in rodent models (e.g., streptozotocin-induced diabetic mice) assess glucose-lowering effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while additives like acetic acid may stabilize reactive enolates .

- Catalysis : Transition-metal catalysts (e.g., ZnCl₂) or phase-transfer agents (e.g., TBAB) can accelerate condensation .

- Temperature Control : Reflux (80–100°C) for faster kinetics vs. room temperature for stereochemical control .

- DoE (Design of Experiments) : Statistical models (e.g., factorial design) identify critical parameters (molar ratios, time) for maximizing yield .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Dynamic NMR : Detects rotational barriers in amide bonds or thiazolidinedione rings causing signal splitting .

- X-ray Crystallography : Provides unambiguous confirmation of (Z)-configuration and hydrogen-bonding patterns (e.g., intramolecular H-bonds stabilizing the enol form) .

- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data .

Q. What strategies are used to design derivatives with enhanced target selectivity (e.g., PPAR-γ or kinase inhibition)?

- Bioisosteric Replacement : Substitute the p-tolyl group with bioisosteres (e.g., 4-ethoxyphenyl) to modulate lipophilicity and H-bonding .

- Fragment-Based Design : Introduce sulfamoylphenyl groups for hydrogen-bond donor/acceptor diversity, improving binding to enzyme active sites .

- SAR Studies : Systematic variation of substituents (e.g., methyl, methoxy, halogens) on the acetamide and thiazolidinedione moieties to map activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.